molecular formula C10H11BrN2O B11806112 2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11806112
M. Wt: 255.11 g/mol
InChI Key: TYKBGYOEZHPVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C10H11BrN2O It is a derivative of pyrrolidine and pyridine, featuring a bromine atom at the 6-position of the pyridine ring and an aldehyde group at the 1-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-bromopyridine-3-carbaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-bromopyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: Formation of 2-(6-bromopyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-formylpyridine
  • 2-Bromopyridine-6-carboxaldehyde
  • 6-Bromo-2-pyridinecarbaldehyde

Uniqueness

2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a pyrrolidine ring and a brominated pyridine ring, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in various research fields.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H11BrN2O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2

InChI Key

TYKBGYOEZHPVLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.